3-methylsulfonyl-N-(3-nitrophenyl)benzamide
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Overview
Description
3-methylsulfonyl-N-(3-nitrophenyl)benzamide is an organic compound that features a benzamide core with a methylsulfonyl group at the 3-position and a nitrophenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfonyl-N-(3-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Sulfonation: The addition of a sulfonyl group, which can be achieved using reagents like chlorosulfonic acid.
Amidation: The formation of the benzamide structure, which involves reacting the sulfonated nitrobenzene with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methylsulfonyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Reduction of Nitro Group: Formation of 3-methylsulfonyl-N-(3-aminophenyl)benzamide.
Reduction of Sulfonyl Group: Formation of 3-methylthiol-N-(3-nitrophenyl)benzamide.
Scientific Research Applications
3-methylsulfonyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methylsulfonyl-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-methylsulfonyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at the 4-position.
3-methylsulfonyl-N-(3-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a nitro group.
3-methylsulfonyl-N-(3-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-methylsulfonyl-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and sulfonyl groups, which can influence its reactivity and interactions with biological targets. This specific arrangement can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-methylsulfonyl-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-22(20,21)13-7-2-4-10(8-13)14(17)15-11-5-3-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBJYSBMRHMQLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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